molecular formula C16H23ClN2O4 B13346214 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13346214
M. Wt: 342.82 g/mol
InChI Key: XUBVVQUNKLCJPP-YLAFAASESA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butoxycarbonyl group and the pyridin-2-ylmethyl group. Common reagents used in these reactions include tert-butyl chloroformate for the introduction of the tert-butoxycarbonyl group and pyridine derivatives for the pyridin-2-ylmethyl group. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The industrial production process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology

In biological research, this compound can be used as a ligand in studies involving protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in understanding biological processes at the molecular level.

Medicine

In medicine, the compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H22N2O4.ClH/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12;/h4-7,11,13H,8-10H2,1-3H3,(H,19,20);1H/t11-,13+;/m1./s1

InChI Key

XUBVVQUNKLCJPP-YLAFAASESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=N2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2.Cl

Origin of Product

United States

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